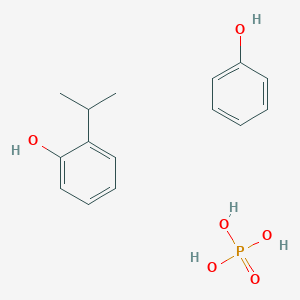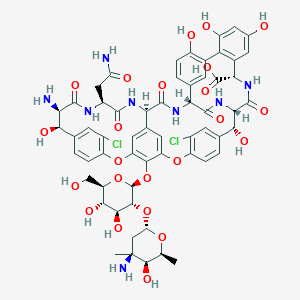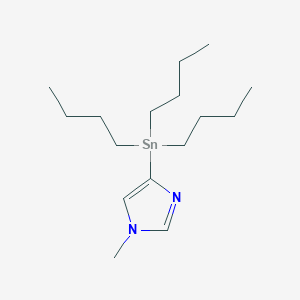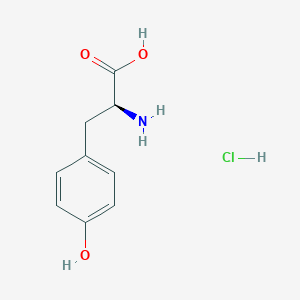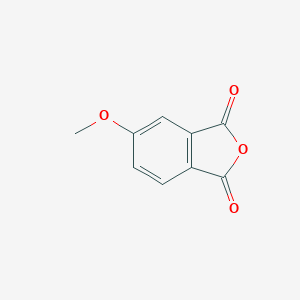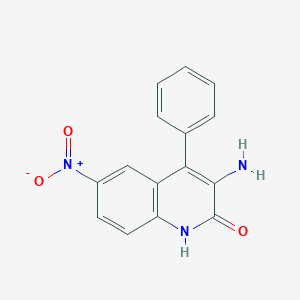
ビス(2-ブロモエチル)エーテル
概要
説明
Bis(2-bromoethyl) ether is not directly discussed in the provided papers. However, related compounds with bromoethyl groups and ether linkages are mentioned, which can provide insight into the chemical behavior and properties of bis(2-bromoethyl) ether analogs. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) is a bromophenol compound derived from marine algae with antiangiogenic activity . Similarly, bis(2-methoxyethyl) ether is an inert ethereal organic solvent used in organometallic synthesis .
Synthesis Analysis
The synthesis of related brominated compounds is described in several papers. For example, 2,4-bis(bromomethyl)-estrone methyl ether is synthesized by reacting estrone methyl ether with formaldehyde and hydrogen bromide . This suggests that bis(2-bromoethyl) ether could potentially be synthesized through similar bromination reactions involving alcohols or ethers with hydrogen bromide or other brominating agents.
Molecular Structure Analysis
The molecular structure of bis(2-bromoethyl) ether itself is not analyzed in the provided papers. However, the structure of a related compound, bis[bis(trimethylsilyl)amino]bromocyanogermane, was characterized by various spectroscopic methods and X-ray diffractometry . This indicates that similar analytical techniques could be used to determine the molecular structure of bis(2-bromoethyl) ether.
Chemical Reactions Analysis
The chemical reactivity of brominated ethers is highlighted in several studies. For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether shows biological activity by inhibiting angiogenesis through the VEGF signaling pathway . The reactivity of bis(2-methoxyethyl) ether as a solvent in organometallic synthesis is also noted . These examples suggest that bis(2-bromoethyl) ether may also participate in various chemical reactions, particularly as a reagent in halogenation or as a solvent in sensitive chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(2-bromoethyl) ether are not directly reported in the papers. However, the properties of similar brominated compounds can provide some context. For example, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) is studied, revealing mechanisms of decomposition that could be relevant to bis(2-bromoethyl) ether under high-temperature conditions . The toxicity and teratogenic effects of bis(2-methoxyethyl) ether are also discussed, indicating that bis(2-bromoethyl) ether might exhibit similar biological effects .
科学的研究の応用
有機ビルディングブロック
ビス(2-ブロモエチル)エーテルは、様々な有機化合物の合成における有機ビルディングブロックとして使用されます . ブロモエチル基を分子に導入するために使用でき、その後、さらなる反応を受けることができます。
複素環式化合物の合成
この化合物は、複素環式化合物の合成に使用されます . 複素環式化合物は、その多様な生物活性のために、医薬品化学で広く使用されています。
クラウンエーテル合成
ビス(2-ブロモエチル)エーテルは、クラウンエーテルの合成に使用されます . クラウンエーテルは、いくつかのエーテル基を含む環を持つ環状化学化合物です。それらは、相間移動触媒や金属イオンの錯化剤など、様々な用途で使用されています。
医薬品中間体
この化合物は、医薬品中間体としても使用されます . ブロモエチル基は、様々な官能基を分子に導入するために使用できるため、様々な医薬品の合成に使用できます。
Safety and Hazards
作用機序
Target of Action
Bis(2-bromoethyl) ether, also known as 1-Bromo-2-(2-bromoethoxy)ethane, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
Biochemical Pathways
As a linker in PROTACs, Bis(2-bromoethyl) ether plays a crucial role in the ubiquitin-proteasome system. This system is a biochemical pathway responsible for protein degradation, where unwanted proteins are tagged with ubiquitin molecules and subsequently degraded by the proteasome .
Result of Action
The result of Bis(2-bromoethyl) ether’s action is the degradation of specific target proteins. By linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase, the PROTAC can bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
生化学分析
Biochemical Properties
Bis(2-bromoethyl) ether is an alkyl chain-derived PROTAC linker . It facilitates the synthesis of PROTACs , which are molecules that can degrade target proteins . The exact enzymes, proteins, and other biomolecules that Bis(2-bromoethyl) ether interacts with depend on the specific PROTACs that it is used to synthesize .
Cellular Effects
The effects of Bis(2-bromoethyl) ether on cells are not directly due to the compound itself, but rather the PROTACs that it helps to form . These PROTACs can influence cell function by degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bis(2-bromoethyl) ether acts as a linker in PROTACs . These PROTACs contain two different ligands connected by Bis(2-bromoethyl) ether . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function would be important factors to consider in the context of its use in PROTAC synthesis .
Dosage Effects in Animal Models
Any observed effects would likely be due to the action of the specific PROTACs that it is used to synthesize .
Metabolic Pathways
As a component of PROTACs, it could potentially interact with various enzymes or cofactors depending on the specific PROTACs that it is used to synthesize .
Transport and Distribution
Its role as a linker in PROTACs suggests that it could potentially interact with various transporters or binding proteins .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the specific PROTACs that it is used to synthesize .
特性
IUPAC Name |
1-bromo-2-(2-bromoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVXADQAHVUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063851 | |
| Record name | 2-Bromoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5414-19-7 | |
| Record name | 2-Bromoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-bromoethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-bromoethyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1'-oxybis[2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-bromoethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-BROMOETHYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is bis(2-bromoethyl) ether useful in organic synthesis?
A1: Bis(2-bromoethyl) ether is a highly versatile reagent due to its two reactive bromoalkyl groups. These groups can participate in various reactions, making it valuable for creating cyclic structures and introducing substituents. For example, it can react with 1,8-dihydroxyanthraquinone to form an unusual bent anthraquinone-based coronand. [] This highlights its utility in synthesizing macrocyclic compounds.
Q2: Can you provide a specific example of bis(2-bromoethyl) ether's role in synthesizing a biologically relevant molecule?
A2: Certainly! Researchers employed bis(2-bromoethyl) ether in the synthesis of NVP-2, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] They utilized it to construct a key intermediate (7) through successive cyclization, reduction, nucleophilic substitution, and a Suzuki–Miyaura reaction. This intermediate was crucial in the final steps leading to NVP-2.
Q3: Beyond its use in synthesizing complex molecules, are there other applications of bis(2-bromoethyl) ether?
A3: Absolutely. Bis(2-bromoethyl) ether serves as a starting material for preparing various heterocyclic ionic liquids. [] Reacting it with secondary amines like pyrrolidine, piperidine, or morpholine under microwave irradiation yields quaternary ammonium salts. These salts, upon anion exchange, transform into ionic liquids with unique properties.
Q4: The provided research mentions an "unusual bent anthraquinone-based coronand." What makes this coronand unique, and what is its potential significance?
A4: Coronands are macrocyclic compounds known for their ability to selectively bind specific ions. The "bent" structure of the anthraquinone-based coronand synthesized using bis(2-bromoethyl) ether [] is unusual and may lead to unique binding affinities compared to traditional coronands. This structural peculiarity could be valuable in developing selective sensors or separation agents for specific ions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



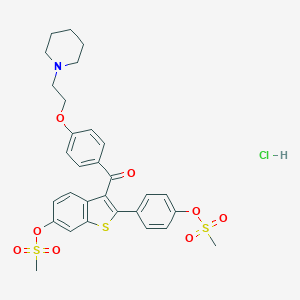

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
